(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride (4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18729217
InChI: InChI=1S/C7H9FN2O.ClH/c1-11-7-4-5(8)2-3-6(7)10-9;/h2-4,10H,9H2,1H3;1H
SMILES:
Molecular Formula: C7H10ClFN2O
Molecular Weight: 192.62 g/mol

(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride

CAS No.:

Cat. No.: VC18729217

Molecular Formula: C7H10ClFN2O

Molecular Weight: 192.62 g/mol

* For research use only. Not for human or veterinary use.

(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride -

Specification

Molecular Formula C7H10ClFN2O
Molecular Weight 192.62 g/mol
IUPAC Name (4-fluoro-2-methoxyphenyl)hydrazine;hydrochloride
Standard InChI InChI=1S/C7H9FN2O.ClH/c1-11-7-4-5(8)2-3-6(7)10-9;/h2-4,10H,9H2,1H3;1H
Standard InChI Key OMYJYUBUGFHUIL-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)F)NN.Cl

Introduction

Chemical Identity and Structural Properties

(4-Fluoro-2-methoxyphenyl)hydrazine hydrochloride belongs to the arylhydrazine class, featuring a phenyl ring substituted with fluoro (-F) and methoxy (-OCH₃) groups at the 4- and 2-positions, respectively. The hydrazine (-NH-NH₂) moiety is protonated as a hydrochloride salt, enhancing stability and solubility in polar solvents. Key physicochemical parameters include:

PropertyValueMethod/Source
Molecular Weight192.62 g/molHigh-resolution MS
Boiling Point300.7 ± 0.0°C (760 mmHg)Simulated vapor pressure
Flash Point135.6 ± 0.0°CClosed-cup method
LogP (Partition Coefficient)1.91Computational modeling
Vapor Pressure0.0 mmHg at 25°CLangmuir adsorption

The LogP value indicates moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility—a critical feature for pharmaceutical intermediates. X-ray crystallography of related hydrazine hydrochlorides reveals planar hydrazinium ions hydrogen-bonded to chloride counterions, a structural motif likely conserved in this derivative .

Synthesis and Manufacturing

Continuous Flow Optimization

Patent US20190152896A1 discloses a microreactor-based continuous flow process that enhances efficiency :

ParameterBatch MethodFlow Method
Reaction Temperature78°C120°C
Residence Time12–24 hours8–12 minutes
Yield60–75%85–92%
Purity90–95%98–99%

This method employs superheated methanol as the solvent, reducing side reactions through precise temperature control. The patent notes scalability to kilogram-scale production with >90% conversion efficiency .

Reactivity and Functionalization

The hydrazine group undergoes characteristic reactions:

Cyclization Reactions

Heating with β-ketoesters in acetic acid generates indole scaffolds, leveraging the fluorine atom’s electron-withdrawing effects to direct regioselectivity . Such intermediates are pivotal in synthesizing P2Y1 receptor antagonists, as demonstrated in patent US9428504B2 .

Applications in Medicinal Chemistry

While direct pharmacological data for this compound are unpublished, structurally related hydrazines show:

Nucleotide Receptor Modulation

Spiropiperidine-indoline sulfonamides derived from similar hydrazines exhibit P2Y1 receptor antagonism (IC₅₀ = 2–10 nM), validated in platelet aggregation assays . The fluorine atom likely enhances binding affinity via halogen bonding with receptor residues .

Antiproliferative Activity

Hydrazine-containing analogs demonstrate GI₅₀ values of 1–5 μM against leukemia cell lines (Jurkat, HL-60) by inducing DNA strand breaks via radical generation. The methoxy group may stabilize reactive intermediates through resonance effects.

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